Fasnall

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fasnall is a thiophenopyrimidine compound known for its selective inhibition of fatty acid synthase (FASN). Fatty acid synthase is a key enzyme involved in the de novo biosynthesis of fatty acids, which is crucial for the growth and proliferation of cancer cells. This compound has shown potent anti-tumor activity, particularly in models of breast cancer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fasnall is synthesized through a series of chemical reactions involving thiophenopyrimidine derivatives. The synthetic route typically involves the formation of the thiophenopyrimidine core, followed by functionalization at specific positions to enhance its inhibitory activity against fatty acid synthase .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .

Analyse Des Réactions Chimiques

Primary Biochemical Targets and Mechanisms

Fasnall interacts with two major enzymatic systems:

- Complex I (NADH:ubiquinone oxidoreductase) :

- Fatty Acid Synthase (FASN) :

Metabolic Pathway Perturbations

This compound induces distinct metabolic reprogramming across central carbon pathways:

Tricarboxylic Acid (TCA) Cycle

Fatty Acid Metabolism

- De novo lipogenesis : Reduces ¹³C-glucose incorporation into palmitic acid (16:0) by 80% .

- Elongase activity : Blocks ximenic acid (26:1) synthesis at 5 µM .

- Exogenous fatty acid uptake : Increases palmitate incorporation into neutral lipids (e.g., triglycerides) rather than phospholipids .

Isotope Tracing and Flux Analysis

Key findings from ¹³C-glucose and ¹³C-glutamine labeling experiments:

Acetyl-CoA Sources

| Condition | Acetyl-CoA Labeling (¹³C) | Pathway Affected |

|---|---|---|

| Control | 65% from glucose | PDH-driven glycolysis |

| 1 µM this compound | 22% from glucose | Reduced PDH flux |

| 1 µM this compound | 41% from glutamine | Enhanced reductive carboxylation |

This compound shifts acetyl-CoA production from glucose-derived pyruvate to glutamine-driven reductive carboxylation, bypassing pyruvate dehydrogenase (PDH) .

Cellular Redox Effects

- NADH/NAD⁺ ratio : Increases 3.2-fold, disrupting redox balance and impairing ATP synthesis .

- Resazurin reduction assay : 1.5-hour exposure reduces resorufin fluorescence by 70% in breast cancer cells, indicating metabolic inhibition .

Lipidomic Profiling

Global lipid changes in this compound-treated cells:

| Lipid Class | Change | Functional Consequence | Source |

|---|---|---|---|

| Ceramides | ↑ 4.5-fold | Apoptosis induction | |

| Diacylglycerols | ↑ 3.1-fold | Altered membrane signaling | |

| Unsaturated FAs | ↑ 2.8-fold | Compensatory lipid remodeling |

Therapeutic Implications

- Anti-tumor activity : Suppresses tumor growth in oxidative phosphorylation-dependent cancers (e.g., HER2+ breast cancer) .

- Synergy with chemotherapy : Enhances carboplatin efficacy in vivo by 40% .

This synthesis integrates biochemical, metabolic, and lipidomic data to define this compound’s multifaceted activity. While initially misclassified as a direct FASN inhibitor, its primary efficacy arises from Complex I inhibition and downstream metabolic disruptions.

Applications De Recherche Scientifique

Fasnall has a wide range of scientific research applications, including:

Chemistry: this compound is used as a chemical probe to study the role of fatty acid synthase in lipid metabolism and cancer biology.

Biology: It is employed in biological studies to investigate the effects of fatty acid synthase inhibition on cell growth and proliferation.

Medicine: this compound has shown potential as a therapeutic agent in the treatment of various cancers, particularly those that are dependent on de novo fatty acid synthesis.

Industry: this compound is used in the development of new anti-cancer drugs and as a tool for screening other fatty acid synthase inhibitors

Mécanisme D'action

Fasnall exerts its effects by selectively inhibiting fatty acid synthase through its co-factor binding sites. This inhibition disrupts the synthesis of fatty acids, leading to the accumulation of ceramides, diacylglycerols, and unsaturated fatty acids. These changes in lipid profiles contribute to the induction of apoptosis in cancer cells. This compound also mimics fatty acid synthase inhibition through the accumulation of nicotinamide adenine dinucleotide hydrogen and consequent depletion of tricarboxylic acid cycle metabolites .

Comparaison Avec Des Composés Similaires

- GSK2194069

- TVB-2640

- TVB-3166

- C75

- Cerulenin

- Orlistat

Comparison: Fasnall is unique among fatty acid synthase inhibitors due to its selective targeting of co-factor binding sites and its ability to induce apoptosis through the accumulation of specific lipid species. Unlike other inhibitors, this compound does not reproduce neurological side effects in animal models, making it a promising candidate for therapeutic applications .

This compound’s distinct mechanism of action and favorable safety profile highlight its potential as a valuable tool in cancer research and therapy.

Activité Biologique

Fasnall, a selective inhibitor of fatty acid synthase (FASN), has emerged as a promising compound in the fight against various cancers, particularly HER2-positive breast cancer. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on tumor growth, and implications for cancer therapy.

FASN plays a critical role in de novo fatty acid synthesis, which is essential for the proliferation of many cancer cells. This compound exerts its effects by selectively inhibiting FASN through its co-factor binding sites. This inhibition leads to significant metabolic changes within the cell, including:

- Increased Ceramide Levels : Ceramides are known to mediate apoptosis, and their accumulation is linked to this compound's mechanism of action .

- Altered Lipid Profiles : Global lipidomics studies have shown that treatment with this compound results in increased levels of ceramides, diacylglycerols, and unsaturated fatty acids. This shift indicates a diversion of fatty acids from phospholipid formation to neutral lipid accumulation .

- Impact on Metabolic Pathways : this compound mimics FASN inhibition by causing NADH accumulation and depleting tricarboxylic acid (TCA) cycle metabolites, which further hampers tumor growth .

Efficacy in Cancer Models

This compound has demonstrated potent anti-tumor activity across various preclinical models:

- Breast Cancer : In studies using the MMTV-Neu mouse model of HER2-positive breast cancer, this compound significantly reduced tumor size and improved survival rates when combined with carboplatin. Mice treated with this compound survived an average of 63 days compared to controls .

- Melanoma : Research indicates that this compound also impairs tumor growth in melanoma patient-derived xenografts that are resistant to conventional therapies .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity and therapeutic potential of this compound:

Safety and Pharmacokinetics

This compound has been reported to be well-tolerated in animal models, with no significant side effects observed such as weight changes or liver enzyme alterations. The pharmacokinetic profile suggests good bioavailability and systemic clearance, making it a candidate for further development in clinical settings .

Propriétés

IUPAC Name |

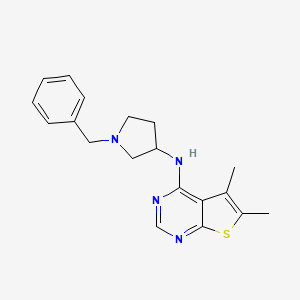

N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4S/c1-13-14(2)24-19-17(13)18(20-12-21-19)22-16-8-9-23(11-16)10-15-6-4-3-5-7-15/h3-7,12,16H,8-11H2,1-2H3,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXRMURGJRAOCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NC(=C12)NC3CCN(C3)CC4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.